Product packaging for 4-(4-chlorophenyl)thiane(Cat. No.:CAS No. 774-51-6)

4-(4-chlorophenyl)thiane

Cat. No.: B184646
CAS No.: 774-51-6
M. Wt: 212.74 g/mol
InChI Key: WROVLOOOXFUDMO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)thiane is a thiane derivative of significant interest in organic synthesis and medicinal chemistry research. This compound features a six-membered thiane ring (tetrahydro-2H-thiopyran) substituted at the 4-position with a 4-chlorophenyl group . The saturated thiacyclohexane ring and the chlorophenyl moiety make it a valuable non-aromatic, conformationally constrained building block. Its core structure is related to compounds studied in stereoselective oxidation reactions, where similar thianes are converted to chiral sulfoxides, important functionalities in asymmetric synthesis and pharmaceutical development . Key Research Applications: • Synthetic Intermediate: Serves as a versatile precursor for the synthesis of more complex molecules, including chiral sulfoxides through selective oxidation . • Building Block in Medicinal Chemistry: The stable ring system and incorporation of a chlorophenyl group make it useful for creating structure-activity relationship (SAR) libraries in drug discovery. • Model Compound for Method Development: Used in research to develop new synthetic methodologies, particularly in stereoselective transformations and heterocyclic chemistry. Handling and Storage: Store in a cool, dry place. Keep container tightly sealed under an inert atmosphere. Note: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses. Ensure all handling and safety protocols are followed in a laboratory setting. For specific storage and handling information, please refer to the safety data sheet (SDS). Researchers are encouraged to determine the precise specifications (e.g., purity, enantiomeric form) and confirm the compound's suitability for their specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClS B184646 4-(4-chlorophenyl)thiane CAS No. 774-51-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

774-51-6

Molecular Formula

C11H13ClS

Molecular Weight

212.74 g/mol

IUPAC Name

4-(4-chlorophenyl)thiane

InChI

InChI=1S/C11H13ClS/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2

InChI Key

WROVLOOOXFUDMO-UHFFFAOYSA-N

SMILES

C1CSCCC1C2=CC=C(C=C2)Cl

Canonical SMILES

C1CSCCC1C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 4 4 Chlorophenyl Thiane and Its Derivatives

Advanced Synthetic Protocols and Reagents

Stereoselective Synthesis Strategies

Stereoselectivity is a critical aspect in the synthesis of substituted cyclic systems like 4-(4-chlorophenyl)thiane, as the spatial arrangement of substituents can significantly influence the molecule's properties and reactivity. One of the key methods to achieve stereocontrol in the functionalization of the thiane (B73995) ring is the Pummerer reaction of the corresponding sulfoxide (B87167).

The Pummerer reaction of conformationally rigid this compound 1-oxides with acetic anhydride (B1165640) provides a pathway to introduce an acetoxy group at the C2 position with a degree of stereoselectivity. oup.comoup.com The reaction proceeds through an acetoxysulfonium intermediate, and the stereochemical outcome is influenced by the reaction conditions, particularly the presence or absence of an acid scavenger like dicyclohexylcarbodiimide (B1669883) (DCC). oup.com

In the absence of an acid scavenger, the reaction is under thermodynamic control, leading predominantly to the more stable axial isomer, 2-acetoxy-4-(p-chlorophenyl)thiane. oup.com Conversely, when an acid scavenger is present to neutralize the acetic acid formed during the reaction, the kinetically controlled product, the equatorial isomer, is favored. oup.com The reaction of both cis- and trans-4-(p-chlorophenyl)thiane 1-oxides with acetic anhydride yields a mixture of the axial and equatorial acetoxy derivatives, along with an elimination product, 4-(p-chlorophenyl)-3,4-dihydro-2H-thiopyran. oup.com

The stereoselectivity of this transformation is highlighted in the following table, which summarizes the product distribution from the reaction of cis- and trans-4-(p-chlorophenyl)thiane 1-oxides.

Starting MaterialConditionsAxial Product Yield (%)Equatorial Product Yield (%)Elimination Product Yield (%)
cis-4-(4-chlorophenyl)thiane 1-oxideAcetic Anhydride552322
trans-4-(4-chlorophenyl)thiane 1-oxideAcetic Anhydride482527
cis-4-(4-chlorophenyl)thiane 1-oxideAcetic Anhydride, DCC256510
trans-4-(4-chlorophenyl)thiane 1-oxideAcetic Anhydride, DCC207010

Catalyst-Mediated Reactions

Catalyst-mediated reactions offer efficient and versatile routes for the construction of the this compound framework and its derivatives. These methods often involve the formation of carbon-carbon or carbon-sulfur bonds under the influence of a metallic or organocatalyst.

Copper-Catalyzed Reactions: Copper catalysts are widely used for C-S bond formation, a key step in the synthesis of thioethers. mdpi.com Copper-catalyzed arylation of sulfur nucleophiles represents a viable strategy for the synthesis of 4-arylthianes. For instance, the coupling of a thiane precursor bearing a suitable nucleophilic sulfur functionality with a 4-chlorophenyl halide in the presence of a copper catalyst could yield the target molecule. While specific examples for the direct synthesis of this compound are not extensively documented, the general applicability of copper-catalyzed S-arylation is well-established. mdpi.com For example, copper iodide (CuI) in combination with a ligand such as dimethylethylenediamine (DMEDA) has been shown to effectively catalyze the S-arylation of various thiols with aryl iodides. mdpi.com

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. nobelprize.org The synthesis of this compound can be envisioned through a palladium-catalyzed coupling of a thiane-based organometallic reagent with 1-chloro-4-iodobenzene (B104392) or a similar electrophile. Alternatively, a Grignard reagent, such as 4-chlorophenylmagnesium bromide, can be coupled with a thiane derivative bearing a suitable leaving group at the 4-position, under palladium catalysis. google.com The mechanism of such cross-coupling reactions, like the Suzuki or Negishi reactions, typically involves oxidative addition, transmetalation, and reductive elimination steps. nobelprize.org

The following table presents representative catalyst-mediated reactions that exemplify the strategies applicable to the synthesis of 4-arylthianes.

Reaction TypeCatalyst SystemReactantsProduct TypeRepresentative Yield
Copper-Catalyzed S-ArylationCuI / DMEDAThiol, Aryl IodideAryl ThioetherGood to Excellent mdpi.com
Palladium-Catalyzed Cross-CouplingPd(PPh3)4Organoborane, Aryl HalideAryl-Substituted CompoundHigh nobelprize.org
Lewis Acid-Mediated Conjugate AdditionCuCN·2LiCl / TMSClGrignard Reagent, α,β-Unsaturated Thioesterβ-Substituted ThioesterUp to 89% mdpi.com

Lewis Acid-Mediated Reactions: Lewis acids can catalyze various transformations, including conjugate additions to α,β-unsaturated systems. libretexts.org The synthesis of this compound derivatives could potentially be achieved through a Michael-type addition of a sulfur nucleophile to a suitable 4-(4-chlorophenyl)-substituted Michael acceptor, or by the conjugate addition of a 4-chlorophenyl organometallic reagent to a thiane-based Michael acceptor. For example, copper salts in combination with a Lewis acid like trimethylsilyl (B98337) chloride (TMSCl) have been shown to catalyze the conjugate addition of Grignard reagents to thiochromones, which are structurally related to thiane systems. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(4-chlorophenyl)thiane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for determining the configuration and preferred conformation of the this compound molecule. The thiane (B73995) ring typically adopts a chair conformation to minimize steric strain. The bulky 4-chlorophenyl substituent at the C4 position preferentially occupies the equatorial position to reduce unfavorable 1,3-diaxial interactions.

The chemical shifts and coupling constants (J-values) of the protons on the thiane ring are highly sensitive to their axial or equatorial orientation.

Axial protons are more shielded by the electron clouds of the C-C bonds in a 1,3-diaxial relationship and thus typically resonate at a higher field (lower ppm) compared to their equatorial counterparts.

Equatorial protons lie in the deshielding zone of the adjacent C-C bonds and resonate at a lower field (higher ppm).

The magnitude of the coupling constants between adjacent protons provides further conformational information. Large diaxial couplings (³J_ax,ax ≈ 10–13 Hz) are characteristic of a rigid chair conformation, whereas smaller axial-equatorial (³J_ax,eq ≈ 2–5 Hz) and equatorial-equatorial (³J_eq,eq ≈ 2–5 Hz) couplings are observed.

In studies of closely related derivatives, such as the cis and trans isomers of 4-(p-chlorophenyl)thiane 1-oxide, ¹H NMR was crucial for assigning the stereochemistry. oup.com For instance, the distinction between axial and equatorial acetoxy groups in the Pummerer reaction products of these sulfoxides was determined by detailed NMR analysis. oup.com The protons of the p-chlorophenyl group typically appear as a pair of doublets (an AA'BB' system) in the aromatic region (approximately 7.0-7.4 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic (H-2', H-6') 7.25 - 7.40 d Protons ortho to the chlorine atom.
Aromatic (H-3', H-5') 7.15 - 7.30 d Protons meta to the chlorine atom.
Methine (H-4) 2.80 - 3.20 m (tt) Benzylic proton, likely equatorial.
Methylene (H-2eq, H-6eq) 2.90 - 3.10 m Protons adjacent to sulfur, equatorial.
Methylene (H-2ax, H-6ax) 2.60 - 2.80 m Protons adjacent to sulfur, axial.
Methylene (H-3eq, H-5eq) 2.00 - 2.20 m Equatorial protons.

Note: Data are estimated based on typical values for substituted thianes and related structures.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the molecular formula and the identification of the chemical environment of each carbon. Studies on various thiane derivatives have established the characteristic chemical shifts for this heterocyclic system. researchgate.netacs.org

The spectrum of this compound is expected to show eight distinct signals: four for the aromatic carbons of the chlorophenyl group and four for the carbons of the thiane ring (C4, C2/C6, and C3/C5, assuming a symmetrical chair conformation on the NMR timescale). The chemical shift of C4 is influenced by the attached aryl group, while the shifts of C2/C6 are affected by the adjacent sulfur atom. The carbons of the p-chlorophenyl group exhibit characteristic shifts, including the halogen-substituted carbon (C-4'), the ipso-carbon (C-1'), and the ortho- and meta-carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Notes
C-4' (C-Cl) 132.0 - 134.0 Aromatic carbon bonded to chlorine.
C-1' (ipso-C) 143.0 - 145.0 Aromatic carbon bonded to the thiane ring.
C-2', C-6' 128.0 - 129.5 Aromatic carbons ortho to the thiane ring.
C-3', C-5' 128.5 - 130.0 Aromatic carbons meta to the thiane ring.
C-4 42.0 - 45.0 Methine carbon bearing the aryl group.
C-2, C-6 32.0 - 35.0 Methylene carbons adjacent to sulfur.

Note: Data are estimated based on typical values for substituted thianes and related structures.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. ua.es For this compound, a COSY spectrum would show cross-peaks connecting H4 with the protons on C3 and C5, and the protons on C3/C5 with their adjacent neighbors on C2/C6, thus mapping the proton sequence around the thiane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). columbia.edu It allows for the definitive assignment of proton signals to their respective carbon atoms. For example, the signal for the C4 carbon would show a cross-peak with the H4 proton signal, unambiguously linking the two.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds (and occasionally four in conjugated systems). columbia.eduwisc.edu HMBC is critical for establishing the connectivity between different fragments of the molecule. Key correlations would include those from the H2'/H6' protons of the phenyl ring to the C4 carbon of the thiane ring, and from the H4 proton to the ipso-carbon (C1') of the phenyl ring, confirming the attachment point of the substituent.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within the compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of specific bond types and functional groups. libretexts.org The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3100 - 3010 C-H Stretch Aromatic Medium-Weak
2950 - 2850 C-H Stretch Aliphatic (CH, CH₂) Medium
~1595, ~1490 C=C Stretch Aromatic Ring Medium-Strong
~1090 C-Cl Stretch Aryl Halide Strong
~830 C-H Out-of-Plane Bend 1,4-Disubstituted Benzene Strong

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations and is complementary to IR spectroscopy. unina.it It is particularly sensitive to non-polar, symmetric bonds, which may be weak or inactive in the IR spectrum. For this compound, Raman spectroscopy would be highly effective for analyzing the vibrations of the aromatic ring and the carbon-sulfur bonds. Theoretical and experimental studies on related molecules, such as 4-chlorophenyl isocyanide, show that the vibrational modes of the chlorophenyl group provide a distinct "finger-print" in the Raman spectrum. rsc.org

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group Intensity
~1600 C=C Stretch Aromatic Ring Strong
~1100 Ring Breathing Mode p-Disubstituted Benzene Strong
~1090 C-Cl Stretch Aryl Halide Medium
750 - 650 C-S Symmetric Stretch Thioether Strong
~3060 C-H Stretch Aromatic Strong

Conformational Analysis of the Thiane Ring System

Preferred Conformations of the Thiane (B73995) Ring (e.g., Chair, Twist-Boat)

Similar to its carbocyclic analogue, cyclohexane (B81311), the thiane ring predominantly adopts a non-planar chair conformation to minimize angular and torsional strain. The chair form represents the global energy minimum for the unsubstituted thiane ring. In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes steric repulsion.

Other higher-energy conformations are also possible, including the twist-boat and boat forms. The boat conformation is destabilized by torsional strain from eclipsing C-C bonds and steric hindrance between the "flagpole" hydrogens. To alleviate some of this strain, the boat conformation can twist, leading to the more stable twist-boat conformation, which is a local energy minimum. However, the energy difference between the chair and the twist-boat conformations in thiane is significant, with the chair form being considerably more stable. Computational studies on the parent thiane molecule have shown that the chair conformer is more stable than the twist conformer by approximately 5.27 kcal/mol. nih.gov

Table 1: Relative Energies of Thiane Conformations

Conformation Relative Energy (kcal/mol)
Chair 0 (most stable)
Twist-Boat ~5.3
Boat Higher than Twist-Boat

Note: The energy values are approximate and based on computational studies of the parent thiane ring. The presence of a substituent will alter these values.

Influence of the 4-Chlorophenyl Substituent on Ring Conformation

The introduction of a bulky 4-chlorophenyl group at the 4-position of the thiane ring has a profound effect on the conformational equilibrium. In a substituted six-membered ring, a substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

Due to steric interactions, substituents generally prefer the more spacious equatorial position. In the axial position, the 4-chlorophenyl group would experience significant steric hindrance from the axial hydrogen atoms at the C-2 and C-6 positions, a phenomenon known as 1,3-diaxial interaction. These repulsive interactions destabilize the axial conformation. Consequently, the conformational equilibrium of 4-(4-chlorophenyl)thiane is expected to strongly favor the chair conformation where the 4-chlorophenyl group occupies the equatorial position. This preference ensures that the bulky substituent is directed away from the rest of the ring, minimizing steric strain and leading to a more stable molecular geometry.

Dynamic Conformational Processes and Energy Barriers

The different conformations of the thiane ring are not static but are in a state of dynamic equilibrium through a process called ring inversion or ring flipping. This process involves the interconversion of one chair conformation into another, during which axial substituents become equatorial and vice versa. The ring passes through several higher-energy transition states and intermediates, including the half-chair and twist-boat conformations, during this inversion.

Experimental Techniques for Conformational Determination (e.g., NMR, X-ray)

The conformational properties of this compound can be elucidated using various experimental techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for studying the conformation of molecules in solution. In the context of this compound, ¹H and ¹³C NMR would provide valuable information. The chemical shifts of the ring protons and carbons are sensitive to their chemical environment, which differs for axial and equatorial positions.

Furthermore, the coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct. For instance, a large coupling constant (typically 8-13 Hz) is observed between vicinal axial protons due to their anti-periplanar relationship (dihedral angle of ~180°). In contrast, axial-equatorial and equatorial-equatorial couplings are smaller (typically 2-5 Hz). By analyzing the coupling patterns in the ¹H NMR spectrum, the preferred conformation and the orientation of the 4-chlorophenyl substituent can be determined.

X-ray Crystallography: X-ray crystallography provides a definitive picture of the molecular structure in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis can precisely determine the bond lengths, bond angles, and torsional angles of the molecule. This would unambiguously confirm the preferred conformation of the thiane ring and the exact orientation of the 4-chlorophenyl substituent in the crystal lattice. While the solid-state conformation may not be identical to the predominant conformation in solution due to packing forces, it provides a crucial reference point for understanding the molecule's intrinsic conformational preferences.

Computational Approaches to Conformational Landscapes

In conjunction with experimental methods, computational chemistry offers powerful tools for exploring the conformational landscape of molecules like this compound. Molecular mechanics and quantum mechanics calculations can be employed to determine the geometries and relative energies of different conformers.

By systematically rotating the bonds within the molecule, a potential energy surface can be generated, identifying all possible stable conformations (energy minima) and the transition states that connect them. These calculations can provide quantitative estimates of the energy differences between the chair, twist-boat, and other conformers, as well as the energy barriers for ring inversion.

Computational methods can also predict NMR parameters, such as chemical shifts and coupling constants, for different conformations. By comparing these calculated values with experimental data, a more detailed and accurate picture of the conformational equilibrium in solution can be developed. These theoretical approaches are invaluable for understanding the subtle interplay of steric and electronic effects that govern the conformational preferences of this compound.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Thiane

Stereochemistry and Stereoselective Transformations

Diastereoisomerism and Enantiomerism in 4-(4-Chlorophenyl)thiane Derivatives

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com For derivatives of this compound, both diastereomerism and enantiomerism are significant.

Diastereomerism: This occurs when two or more stereoisomers of a compound have different configurations at one or more, but not all, of the equivalent stereocenters and are not mirror images of each other. masterorganicchemistry.com In the context of the thiane (B73995) ring, diastereomerism often manifests as cis-trans isomerism. For example, if an additional substituent is introduced onto the thiane ring, its position relative to the 4-(4-chlorophenyl) group (i.e., on the same side or opposite side of the ring's plane) will determine whether the resulting isomer is cis or trans.

Enantiomerism: Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com While this compound itself is achiral, the introduction of substituents at other positions or modifications to the sulfur atom can create chiral centers, leading to enantiomeric pairs. For example, oxidation of the sulfur atom to a sulfoxide (B87167) (S=O) introduces a stereocenter at the sulfur. The oxidation of 4-substituted thianes can result in diastereomeric sulfoxides, with the S=O group being either axial or equatorial. acs.org Each of these diastereomers can, if the molecule as a whole is chiral, exist as a pair of enantiomers.

Stereochemical Assignment Methodologies

Determining the precise three-dimensional structure of this compound derivatives is accomplished using several advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the stereochemistry of thiane derivatives. ipb.pt

¹H NMR : The chemical shifts and coupling constants of protons on the thiane ring are highly dependent on their spatial orientation (axial or equatorial). cdnsciencepub.com For instance, axial protons typically resonate at a different frequency than equatorial protons. The magnitude of the coupling constants between adjacent protons can help determine their dihedral angle, thus revealing the ring's conformation and the relative stereochemistry of its substituents. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, further confirming stereochemical assignments. researchgate.net

¹³C NMR : The chemical shifts of the carbon atoms in the thiane ring are also sensitive to the stereochemical environment. mdpi.com The "gamma-gauche effect," for example, describes the shielding (upfield shift) of a carbon atom by a substituent in a gauche position three bonds away, which can help assign the stereochemistry at the sulfur atom in sulfoxide derivatives. researchgate.net

X-ray Crystallography : This is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govdokumen.pub By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms. mdpi.com This provides unambiguous information about bond lengths, bond angles, and the absolute and relative stereochemistry of the molecule. X-ray crystallography has been instrumental in studying the conformations of various thiane and sila-thiane derivatives, confirming chair conformations and the orientation of substituents. cdnsciencepub.comresearchgate.netnih.gov For example, the structure of 8-(1H-indol-2-yl)-5-(4-chlorophenyl)- cdnsciencepub.comacs.orgresearchgate.nettriazolo[3,4-b] cdnsciencepub.comacs.orgresearchgate.netthiadiazole has been confirmed by this method. mdpi.com

Table 1: Spectroscopic Data for Stereochemical Assignment of Thiane Derivatives

Technique Observable Parameter Information Provided
¹H NMR Chemical Shift (δ) Differentiates between axial and equatorial protons. cdnsciencepub.com
Coupling Constant (J) Determines dihedral angles and relative stereochemistry. nih.gov
NOESY Identifies through-space proximity of nuclei, confirming conformations. researchgate.net
¹³C NMR Chemical Shift (δ) Reveals steric effects and conformational details (e.g., γ-gauche effect). researchgate.netmdpi.com

| X-ray Crystallography | Diffraction Pattern | Provides definitive 3D structure, bond angles, and absolute stereochemistry. nih.govresearchgate.net |

Stereoselective Reactions Involving the Thiane Core

Stereoselective reactions are chemical reactions that preferentially result in the formation of one stereoisomer over another. masterorganicchemistry.com In the synthesis of this compound derivatives, controlling the stereochemistry is often a key objective.

One of the most studied stereoselective reactions on the thiane ring is the oxidation of the sulfur atom. The oxidation of 4-substituted thianes to sulfoxides can yield two diastereomers, with the oxygen atom in either an axial or equatorial position. acs.org The stereochemical outcome of this oxidation is highly dependent on the oxidant used and the steric and electronic properties of the substituents on the ring. For instance, oxidation often shows a preference for forming the thermodynamically more stable isomer, which is typically the one with the bulky S=O group in the equatorial position to minimize steric hindrance. However, kinetic control under certain conditions can favor the formation of the axial sulfoxide.

Another important class of stereoselective reactions involves transformations at the carbon atoms of the thiane ring. For example, the reduction of a ketone precursor, 4-(4-chlorophenyl)thian-4-one, can lead to the formation of a hydroxyl group. The stereoselectivity of this reduction (i.e., whether the hydroxyl group is cis or trans to another substituent) can be controlled by the choice of reducing agent and reaction conditions. Bulky reducing agents tend to attack from the less sterically hindered face of the molecule, leading to a predictable stereochemical outcome.

Furthermore, stereoselective epoxidation reactions catalyzed by chiral organosulfur compounds have been developed, yielding products with high diastereoselectivity and enantioselectivity. researchgate.net Such methodologies could be adapted for transformations involving thiane derivatives.

Chirality Control and Resolution Techniques

When a synthesis produces a mixture of enantiomers (a racemic mixture), it is often necessary to separate them, a process known as chiral resolution. Chirality can also be controlled during the synthesis itself through various strategies.

Chiral Resolution : This involves separating a racemic mixture into its individual enantiomers.

Crystallization-based methods : Techniques like preferential crystallization or diastereomeric salt formation are common. In the latter, the racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers, which have different physical properties (like solubility) and can be separated by crystallization. Another advanced method is temperature cycle-induced deracemization (TCID), which has been applied to derivatives like 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one, converting a racemic mixture into a single desired enantiomer through controlled temperature fluctuations. researchgate.netresearchgate.net

Chiral Chromatography : This is a powerful analytical and preparative technique where the stationary phase is chiral. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.

Chirality Control : This refers to synthetic strategies that directly produce an enantiomerically enriched or pure product.

Chiral Catalysis : Using a chiral catalyst can guide a reaction to selectively produce one enantiomer. For example, catalytic atroposelective synthesis methods have been developed to create axially chiral molecules with high enantioselectivity. nih.gov

Chiral Pool Synthesis : This approach uses a readily available, enantiomerically pure natural product as a starting material. The inherent chirality of the starting material is then transferred through a series of chemical reactions to the final product.

Substrate Control : The inherent stereochemistry of the starting material can direct the stereochemical outcome of a reaction. In the case of thiane derivatives, existing stereocenters on the ring can influence the approach of reagents, leading to the diastereoselective formation of new stereocenters.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-phenylthiane-1-tosylimide
1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one
8-(1H-indol-2-yl)-5-(4-chlorophenyl)- cdnsciencepub.comacs.orgresearchgate.nettriazolo[3,4-b] cdnsciencepub.comacs.orgresearchgate.netthiadiazole

Reactivity and Mechanistic Investigations in Organic Chemistry

Reactions of the Thiane (B73995) Sulfur Atom (e.g., Oxidation to Sulfoxides/Sulfones)

The sulfur atom in the thiane ring is nucleophilic and readily undergoes oxidation to form the corresponding sulfoxides and sulfones. The stereochemical outcome of the oxidation to the sulfoxide (B87167) is highly dependent on the choice of oxidizing agent. The bulky 4-(4-chlorophenyl) substituent locks the thiane ring into a chair conformation with the aryl group occupying a sterically favored equatorial position. This conformational rigidity allows for a detailed study of the stereochemistry of oxidation.

Oxidation can result in two diastereomeric sulfoxides: the cis-sulfoxide (S=O bond is axial) and the trans-sulfoxide (S=O bond is equatorial). Research has shown that the ratio of these isomers varies significantly with different oxidants, reflecting different reaction mechanisms and transition state geometries. For instance, oxidation with reagents like hydrogen peroxide tends to favor the more thermodynamically stable axial sulfoxide, whereas peroxybenzoic acid yields a higher proportion of the equatorial sulfoxide. This selectivity is attributed to factors such as steric approach control, where the oxidant attacks from the less hindered equatorial face, versus product development control, which favors the thermodynamically more stable product.

Further oxidation of either sulfoxide isomer yields the corresponding sulfone, 4-(4-chlorophenyl)thiane 1,1-dioxide.

Table 1: Stereochemistry of the Oxidation of this compound

Oxidizing Agent Solvent Axial Sulfoxide (%) Equatorial Sulfoxide (%)
H₂O₂ Acetic Acid 85 15
Peroxybenzoic Acid CH₂Cl₂ 28 72
NaIO₄ H₂O/Methanol 95 5
I₂/H₂O₂ Dioxane/H₂O 92 8

Pummerer Rearrangements of this compound 1-Oxides

The Pummerer rearrangement is a classic reaction of sulfoxides that converts them into α-acyloxy thioethers. This reaction has been studied in detail for the cis- and trans-1-oxides of this compound, providing significant insights into its mechanism and stereochemistry. scispace.com

Reaction Conditions and Product Distribution

The reaction is typically carried out by treating the sulfoxide with acetic anhydride (B1165640). The product distribution is highly dependent on the reaction conditions, particularly the presence or absence of an acid scavenger, such as dicyclohexylcarbodiimide (B1669883) (DCC). scispace.com

Without an Acid Scavenger: In the presence of acetic anhydride alone, the reaction is under thermodynamic control. Both the cis- and trans-sulfoxide isomers yield the same thermodynamically more stable product: trans-2-acetoxy-4-(4-chlorophenyl)thiane, where the acetoxy group is in the axial position. scispace.com

With an Acid Scavenger (DCC): When a scavenger is added to neutralize the acetic acid byproduct, the reaction proceeds under kinetic control. Under these conditions, the kinetically favored product, cis-2-acetoxy-4-(4-chlorophenyl)thiane (equatorial acetoxy group), is formed preferentially. scispace.com

Table 2: Product Distribution in the Pummerer Rearrangement of this compound 1-Oxides

Starting Sulfoxide Conditions Major Product Product Control
cis- or trans- Acetic Anhydride Axial 2-acetoxy isomer Thermodynamic
cis- or trans- Acetic Anhydride, DCC Equatorial 2-acetoxy isomer Kinetic

Kinetic Isotope Effect Studies for Rate-Determining Step Elucidation

To understand the rate-determining step of the Pummerer rearrangement, kinetic isotope effect (KIE) studies were performed using sulfoxides deuterated at the α-carbon positions (the carbons adjacent to the sulfur). A significant primary KIE was observed, with values of kH/kD = 2.8 for the cis-isomer and kH/kD = 3.4 for the trans-isomer. scispace.com These sizable values indicate that the cleavage of the C-H bond at the α-position is a key part of the rate-determining step. This finding supports a mechanism involving an E2-type elimination of acetic acid from an acetoxysulfonium intermediate to form a thionium (B1214772) ion. scispace.com

Nucleophilic and Electrophilic Reactivity of the Thiane Ring

The reactivity of the saturated thiane ring itself towards nucleophiles and electrophiles is relatively limited, with the sulfur atom being the most reactive center.

Nucleophilic Reactivity: The thiane ring carbons are generally not electrophilic and are resistant to attack by nucleophiles. The primary site of nucleophilic character is the lone pair of electrons on the sulfur atom, which is demonstrated by its oxidation reactions.

Electrophilic Reactivity: The C-H bonds of the saturated thiane ring are not susceptible to attack by most electrophiles. Reactions involving electrophilic attack on the sulfur atom, such as in the initial step of the Pummerer rearrangement (acylation of the sulfoxide oxygen), are more characteristic. wikipedia.org The formation of the acetoxysulfonium salt makes the α-protons acidic and susceptible to abstraction by a base, initiating the elimination step.

Substituent Effects on Reaction Pathways and Selectivity

The 4-(4-chlorophenyl) group exerts profound control over the reactivity and selectivity of the thiane ring through a combination of steric and electronic effects.

Steric Effects: As previously mentioned, the large steric bulk of the substituent forces it into an equatorial position, locking the six-membered ring in a defined chair conformation. This conformational anchoring is critical for the high stereoselectivity observed in both the oxidation and Pummerer rearrangement reactions. The defined geometry dictates the facial accessibility for attacking reagents and influences the relative stability of diastereomeric products and transition states.

Electronic Effects: The chlorine atom on the phenyl ring is an electron-withdrawing group, exerting its influence through the inductive effect. This effect deactivates the phenyl ring towards electrophilic aromatic substitution but, more importantly for the thiane chemistry, it reduces the electron density on the sulfur atom. This makes the sulfur atom of this compound less nucleophilic compared to an unsubstituted phenylthiane or an alkylthiane. This reduced nucleophilicity can affect the rate of reactions initiated by attack at the sulfur, such as oxidation. Furthermore, the electronic nature of the substituent can influence the stability of charged intermediates, such as the thionium ion formed during the Pummerer rearrangement, thereby affecting reaction rates and pathways.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the preferred three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These studies provide a static, ground-state picture of the molecule's fundamental properties.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the geometry of molecules with high accuracy. In the study of compounds containing a thiane (B73995) ring, DFT calculations, often using the B3LYP functional, are employed to determine the most stable conformation. For 4-(4-chlorophenyl)thiane, these calculations would typically reveal the thiane ring adopting a chair conformation, which is the most stable arrangement for such six-membered rings. The 4-chlorophenyl substituent can exist in either an axial or equatorial position. Theoretical calculations consistently show that the equatorial conformation is energetically more favorable, minimizing steric hindrance.

Optimized geometric parameters, such as bond lengths and angles, are key outputs of DFT calculations. For instance, studies on similar structures, like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have demonstrated a strong correlation between DFT-calculated and experimentally determined structural data. This provides confidence in the accuracy of the predicted molecular structure of this compound.

Table 1: Representative Theoretical Geometric Parameters for Substituted Phenyl-Thiane Analogs

ParameterTypical Calculated Value (Å or °)Method/Basis Set
C-S Bond Length1.8 - 1.9 ÅDFT/B3LYP
C-Cl Bond Length~1.75 ÅDFT/B3LYP
C-S-C Bond Angle~98 - 102°DFT/B3LYP
Dihedral Angle (Thiane-Phenyl)Varies with conformationDFT/B3LYP

Note: This table is illustrative, based on typical values for similar molecular fragments found in computational literature. Specific values for this compound require dedicated theoretical studies.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For molecules containing a 4-chlorophenyl group, the HOMO is often localized on the electron-rich phenyl ring and the chlorine atom, while the LUMO may be distributed across the heterocyclic ring system. Analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and global softness can be calculated to quantify the molecule's reactivity.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors

ParameterDefinitionTypical Calculated Value (eV)
EHOMOEnergy of Highest Occupied Molecular Orbital-6.0 to -7.0 eV
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eV
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 5.0 eV

Note: These values are estimations based on computational studies of analogous compounds.

Molecular Electrostatic Potential (MESP) Mapping and Nucleophilic/Electrophilic Sites

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It illustrates regions of positive and negative electrostatic potential on the molecule's surface. Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas), which are prone to nucleophilic attack.

In a molecule like this compound, MESP analysis would likely show negative potential around the sulfur and chlorine atoms due to their lone pairs of electrons, identifying them as potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the thiane ring and the phenyl group would exhibit positive potential, marking them as possible sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and stability.

For this compound, an MD simulation would reveal the dynamic equilibrium between different conformations, such as the chair and boat forms of the thiane ring, and the rotation of the chlorophenyl group. These simulations can confirm the stability of the equatorial chair conformation predicted by DFT and explore the energy barriers for conformational changes. Such studies are critical for understanding how the molecule might adapt its shape to fit into a biological receptor or interact with other molecules in a solution.

Spectroscopic Property Prediction (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By comparing the calculated shifts with experimental spectra, the assignment of signals to specific atoms in the molecule can be confirmed.

Table 3: Predicted Spectroscopic Data

Spectroscopic DataPredicted RangeComputational Method
¹H NMR Chemical Shifts (ppm)Phenyl H: 7.0-7.5; Thiane H: 1.5-3.5GIAO/DFT
¹³C NMR Chemical Shifts (ppm)Phenyl C: 120-140; Thiane C: 25-45GIAO/DFT
IR Vibrational Frequencies (cm⁻¹)C-Cl stretch: ~700-800; C-S stretch: ~600-700DFT/B3LYP

Note: These are representative ranges based on known spectroscopic data for similar functional groups.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stability derived from these hyperconjugative interactions.

In this compound, NBO analysis would elucidate the nature of the C-S, C-C, C-H, and C-Cl bonds. It would also reveal interactions between the lone pairs of the sulfur and chlorine atoms and the antibonding orbitals of adjacent bonds. This analysis helps to rationalize the molecule's electronic structure and stability, providing a deeper understanding of the delocalization of electron density throughout the molecular framework. The stabilization energy associated with these charge transfer events can be calculated, offering a quantitative measure of their importance.

Structure Activity Relationship Sar Studies in Medicinal Chemistry Research

Design Principles for 4-(4-Chlorophenyl)thiane Based Scaffolds

The design of molecules centered around the this compound core is guided by several key principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. The thiane (B73995) ring, a six-membered saturated heterocycle containing a sulfur atom, offers a flexible yet conformationally defined scaffold. The 4-chlorophenyl group is a common feature in medicinal chemistry, often contributing to favorable interactions with hydrophobic pockets in biological targets.

Key design considerations for this scaffold include:

Modification of the Thiane Ring: Introduction of substituents, varying the oxidation state of the sulfur atom (to sulfoxide (B87167) or sulfone), or altering the ring conformation can significantly impact biological activity.

Substitution on the Phenyl Ring: While the 4-chloro substituent is a defining feature, exploring other halogen substitutions (e.g., fluorine, bromine) or introducing other small electron-withdrawing or electron-donating groups can modulate electronic properties and binding interactions.

Derivatization at Other Positions: Functionalization at other positions of the thiane ring allows for the introduction of pharmacophoric features such as hydrogen bond donors or acceptors, which can lead to new interactions with a target protein.

Privileged scaffolds, which are molecular frameworks capable of binding to multiple biological targets, often serve as a starting point for library design in drug discovery. The 4-arylthiane structure can be considered a component of such scaffolds, offering a versatile template for chemical exploration.

Correlation Between Structural Features and Biological Functionality

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and physicochemical properties. SAR studies aim to establish clear correlations between specific structural attributes and the resulting biological outcomes.

For instance, in a series of related heterocyclic compounds, the nature and position of substituents on an aromatic ring can dramatically alter efficacy. The introduction of a halogen, such as the chlorine atom in this compound, is known to potentially increase antibacterial activity in certain molecular contexts.

Systematic modifications and subsequent biological evaluation allow for the development of a comprehensive SAR understanding. This knowledge is crucial for optimizing lead compounds to achieve desired therapeutic effects.

Identification of Pharmacophore Models for Thiane Derivatives

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. The development of pharmacophore models for thiane derivatives is a key step in identifying novel compounds with similar biological activity. nih.gov

These models are typically generated based on the structures of known active molecules and can include features such as:

Hydrogen bond acceptors and donors

Hydrophobic regions

Aromatic rings

Positively and negatively ionizable groups

Pharmacophore models serve as 3D queries for virtual screening of large compound databases to identify novel scaffolds that fit the hypothesized binding mode. This approach is a cornerstone of modern drug design, enabling the efficient exploration of chemical space. researchgate.net

Ligand-Based and Structure-Based Design Strategies

The development of novel agents based on the this compound scaffold can be approached through two primary computational drug design strategies: ligand-based and structure-based design. nih.gov

Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that are known to interact with the target. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to this strategy. nih.govmdpi.com By analyzing a set of active and inactive molecules, a predictive model can be built to guide the design of new, more potent compounds.

Structure-Based Drug Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design methods can be utilized. nih.gov This powerful approach involves docking candidate molecules into the active site of the target to predict their binding orientation and affinity. This allows for the rational design of modifications to the this compound scaffold to optimize interactions with specific amino acid residues in the binding pocket.

The integration of both ligand- and structure-based methods often provides a synergistic approach to drug discovery, leveraging all available information to accelerate the identification and optimization of novel therapeutic agents. mdpi.com

Mechanistic Investigations of Biological Interactions Non Clinical

Enzyme Inhibition Mechanisms (e.g., Reversible, Irreversible, Mixed Inhibition)

No studies describing the enzyme inhibition mechanisms of 4-(4-chlorophenyl)thiane were identified. There is no available research detailing whether this compound acts as a reversible, irreversible, or mixed-type inhibitor against any specific enzyme.

Kinetic Characterization of Enzyme Inhibition (Ki, IC50)

Consistent with the lack of information on enzyme inhibition mechanisms, no reports on the kinetic characterization of this compound were found. Consequently, no inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) values have been published for this compound.

Receptor Binding Studies and Affinities (In Vitro)

There are no available in vitro studies investigating the binding of this compound to any biological receptors. Therefore, data on its binding affinities are not available.

Ligand-Target Recognition and Binding Modes

In the absence of any identified biological targets (enzymes or receptors), there is no information on the ligand-target recognition or specific binding modes for this compound.

Molecular Docking and Molecular Dynamics Simulations of Binding

No computational studies, such as molecular docking or molecular dynamics simulations, have been published that investigate the binding of this compound to a biological target.

Q & A

Q. What are the recommended synthetic routes for 4-(4-chlorophenyl)thiane, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions between thiane-derived boronic acids and 4-chlorophenyl halides. For example, using (4-chlorophenyl)boronic acid (1.5 equiv) with catalytic Pd(PPh₃)₄ in a 4:1 mixture of dioxane/water at 80°C yields ~78% product . Optimize yields by varying catalysts (e.g., PdCl₂(dppf)) or solvents (e.g., THF/EtOH). Purification via column chromatography (silica gel, petroleum ether/EtOAc gradient) ensures high purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR/IR : Assign protons (¹H NMR) and functional groups (e.g., C-Cl stretch at ~750 cm⁻¹ in IR) .
  • X-ray Diffraction (XRD) : Resolve bond lengths (e.g., C-S bond ~1.81 Å) and dihedral angles between the thiane ring and chlorophenyl group .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 235.6 for related analogs) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected NMR shifts or reaction outcomes)?

  • Methodological Answer : Use density functional theory (DFT) to model electronic environments. For instance, discrepancies in ¹³C NMR shifts may arise from electron-withdrawing effects of the chlorophenyl group. Compare computed vs. experimental spectra (B3LYP/6-31G* basis set) to validate structural assignments . Molecular dynamics simulations can also predict solvent effects on reaction pathways .

Q. What strategies address low reproducibility in synthesizing sulfur-containing analogs of this compound?

  • Methodological Answer :
  • Stoichiometric Control : Avoid excess thiols to prevent disulfide byproducts .
  • Oxygen-Free Conditions : Use Schlenk lines or gloveboxes to minimize oxidation of sulfur intermediates .
  • Catalytic Systems : Employ CuI or FeCl₃ to enhance thiol-ene click reactions, achieving >90% conversion in some cases .

Q. How can researchers systematically evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • In Vitro Assays : Test inhibition of enzymes like sphingosine kinase (SK1/SK2) using analogs (e.g., 4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol, IC₅₀ ~3 µM) .
  • SAR Studies : Modify substituents (e.g., replacing Cl with F) and assess cytotoxicity via MTT assays .
  • Molecular Docking : Map interactions with target proteins (e.g., SK1) using AutoDock Vina .

Q. What experimental protocols ensure accurate thermodynamic stability measurements (e.g., melting points, decomposition temperatures)?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Measure melting points (e.g., ~168°C for methyl ester analogs) and phase transitions .
  • Thermogravimetric Analysis (TGA) : Track decomposition onset temperatures (e.g., ~250°C for sulfonyl derivatives) under nitrogen atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.